1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
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Overview
Description
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a synthetic organic compound that belongs to the class of boron-containing heterocycles
Scientific Research Applications
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrroles.
Mechanism of Action
The mechanism by which 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethyl-3-bromo-1H-pyrrole: Similar structure but with a bromine atom instead of the boronic ester.
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: An indole derivative with similar boronic ester functionality.
Uniqueness
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring with a boronic ester group. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-9-8-11(10(2)15(9)7)14-16-12(3,4)13(5,6)17-14/h8H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWNNXNKFMYHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682271 |
Source
|
Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-32-6 |
Source
|
Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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